2-[4-(3,4-Dimethoxybenzenesulfonamido)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-22-14-8-7-13(10-15(14)23-2)24(20,21)17-12-5-3-11(4-6-12)9-16(18)19/h3-8,10,17H,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWQXWRXVXQUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dimethoxybenzenesulfonamido)phenyl]acetic acid typically involves the sulfonation of 3,4-dimethoxyaniline followed by coupling with a phenylacetic acid derivative. The reaction conditions often include the use of strong acids or bases to facilitate the sulfonation and coupling reactions. For instance, the sulfonation can be carried out using chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide. The coupling reaction may involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions would be optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dimethoxybenzenesulfonamido)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxyaniline.
Substitution: Formation of 3,4-dimethoxy-2-nitrobenzenesulfonamido phenylacetic acid or 3,4-dimethoxy-2-bromobenzenesulfonamido phenylacetic acid.
Scientific Research Applications
2-[4-(3,4-Dimethoxybenzenesulfonamido)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dimethoxybenzenesulfonamido)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 2-[4-(3,4-Dimethoxybenzenesulfonamido)phenyl]acetic acid with analogous compounds:
Physicochemical Properties
- Solubility: The 3,4-dimethoxy groups in the target compound enhance polarity, improving solubility in polar solvents (e.g., DMSO, ethanol) compared to the lipophilic 4-methyl derivative (5c). The chloro analog’s solubility is likely lower due to reduced polarity .
Pharmacological Potential
- Enzyme Inhibition: Sulfonamides are known carbonic anhydrase and COX inhibitors. The dimethoxy groups may enhance binding to hydrophobic enzyme pockets, as seen in related compounds .
- Drug Likeness : The acetic acid moiety facilitates salt formation, improving bioavailability—a feature shared with ’s compound, which is used in supplements and pharmacological research .
Biological Activity
2-[4-(3,4-Dimethoxybenzenesulfonamido)phenyl]acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 350.39 g/mol
The presence of a sulfonamide group and methoxy substituents suggests potential interactions with biological targets, particularly in inflammatory pathways.
Antiinflammatory Effects
Research has indicated that sulfonamide derivatives often exhibit anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a mechanism involving the modulation of NF-κB signaling pathways.
Table 1: Inhibitory Effects on Cytokine Production
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Control | 0 | 0 |
| Tested Compound | 45 ± 5 | 50 ± 7 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The sulfonamide moiety may interfere with folic acid synthesis, which is crucial for bacterial growth.
Case Study 1: In Vivo Efficacy
A recent study investigated the efficacy of the compound in a murine model of acute inflammation induced by carrageenan. Mice treated with the compound exhibited significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Case Study 2: Synergistic Effects with Other Antibiotics
Another study explored the synergistic effects of combining this compound with traditional antibiotics. The results showed enhanced antibacterial efficacy against resistant strains when used in combination, suggesting a potential strategy for overcoming antibiotic resistance.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 2-[4-(3,4-Dimethoxybenzenesulfonamido)phenyl]acetic acid?
- Methodological Answer : Synthesis optimization should focus on sulfonamide coupling between 3,4-dimethoxybenzenesulfonyl chloride and 4-aminophenylacetic acid derivatives. Key parameters include pH control (neutral to slightly basic conditions) to minimize side reactions and temperature modulation (e.g., 0–25°C). Solvent selection (e.g., dichloromethane or THF) impacts reaction efficiency, and stoichiometric excess of sulfonyl chloride (1.2–1.5 equivalents) ensures complete amidation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization enhances yield .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and acetic acid moiety (δ ~3.5–4.0 ppm for CH group).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) resolve impurities.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for CHNOS: 350.07 g/mol) .
Q. How can researchers assess the compound’s biochemical interactions in preliminary studies?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric or spectrophotometric substrates.
- Protein Binding Studies : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinity to serum albumin or other targets.
- Cellular Uptake : Fluorescent labeling (e.g., FITC conjugation) tracks intracellular localization in model cell lines .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the compound’s reactivity and metabolic stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways.
- ADMET Prediction Tools : Use software like Schrödinger’s QikProp or SwissADME to estimate bioavailability, half-life, and toxicity .
Q. How can researchers resolve contradictions in toxicity data across different in vitro and in vivo models?
- Methodological Answer :
- Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) across studies.
- Species-Specific Metabolism : Use liver microsomes or hepatocytes from human/rodent sources to identify metabolic discrepancies.
- Omics Integration : Correlate transcriptomic or proteomic data with phenotypic outcomes to pinpoint mechanistic inconsistencies .
Q. What experimental designs are recommended for investigating the compound’s in vivo pharmacokinetics and tissue distribution?
- Methodological Answer :
- Radiolabeling : Synthesize - or -labeled analogs for quantitative biodistribution studies in rodents.
- LC-MS/MS : Quantify plasma and tissue concentrations using stable isotope internal standards.
- Autoradiography/Whole-Body Imaging : Map spatial distribution in organs like liver, kidneys, and brain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
